Irbesartan dimer impurity, specifically referred to as "Impurity A" in several studies, is a compound identified during the synthesis and analysis of Irbesartan, an angiotensin II receptor blocker used to treat hypertension. [, ] This impurity is classified as a process-related impurity, meaning it arises during the manufacturing process of the active pharmaceutical ingredient (API). [, ] While not inherently desirable, the presence of Irbesartan dimer impurity provides valuable insights into the reaction mechanisms and potential side reactions occurring during Irbesartan synthesis. Its identification and characterization are crucial for quality control purposes in pharmaceutical manufacturing and provide opportunities for optimizing synthesis procedures to minimize its formation.
Irbesartan dimer impurity, identified by the Chemical Abstracts Service number 1346598-52-4, is a byproduct that arises during the synthesis of Irbesartan, an angiotensin II receptor antagonist primarily used to treat hypertension and diabetic nephropathy. The formation of this impurity is significant in pharmaceutical quality control as it can affect the safety and efficacy of the drug. Irbesartan functions by inhibiting the action of angiotensin II, a hormone that constricts blood vessels, thereby lowering blood pressure .
The dimer impurity typically forms during specific synthetic steps, particularly during condensation and tetrazole formation in the production of Irbesartan. This impurity's presence necessitates rigorous monitoring and control within pharmaceutical manufacturing processes to comply with regulatory standards .
The synthesis of Irbesartan involves multiple steps, where the dimer impurity can form due to side reactions. The primary steps include:
The synthetic route is optimized to enhance yield while minimizing impurities. The conditions under which these reactions occur (temperature, solvent choice, and reaction time) are carefully controlled to mitigate the formation of undesired products like the dimer impurity .
The molecular formula for Irbesartan dimer impurity is , with a molecular weight of approximately 662.8 g/mol. The structure includes biphenyl groups and a tetrazole moiety, which are critical for its chemical behavior and interactions .
Detailed characterization data such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the structure of the dimer impurity. These methods provide insights into its molecular configuration and help in distinguishing it from other related compounds .
Irbesartan dimer impurity can participate in various chemical reactions:
Common reagents used include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various catalysts for substitution reactions .
The outcomes of these reactions depend significantly on the specific conditions applied (temperature, pH, solvent) and the reagents used, highlighting the need for precise experimental design when studying this impurity .
Irbesartan dimer impurity typically appears as a white solid with variable solubility depending on the solvent used. Its melting point and other physical characteristics can be determined through standard laboratory techniques such as differential scanning calorimetry.
The chemical stability of Irbesartan dimer impurity is crucial for ensuring that it does not degrade into more harmful substances over time or under varying environmental conditions. Stability studies often involve exposure to light, heat, or moisture to simulate storage conditions .
Irbesartan dimer impurity serves several scientific purposes:
Irbesartan (C₂₅H₂₈N₆O) is an angiotensin II receptor blocker (ARB) clinically used for treating hypertension and diabetic nephropathy. It selectively inhibits the AT1 receptor, reducing angiotensin II-induced vasoconstriction and aldosterone secretion. This dual action lowers systemic blood pressure and mitigates end-organ damage. Crucially, irbesartan demonstrates renoprotective effects in type 2 diabetic patients by significantly reducing proteinuria and slowing nephropathy progression, as evidenced by delayed doubling of serum creatinine and reduced end-stage renal disease (ESRD) incidence [3] [4] [8]. Its pharmacokinetic profile includes 60%–80% oral bioavailability unaffected by food, peak plasma concentration within 1.5–2 hours, and dual renal/hepatic excretion, eliminating the need for dose adjustments in organ impairment [4].
Pharmaceutical impurities—unwanted chemical entities in active pharmaceutical ingredients (APIs)—are classified as:
Regulatory agencies (USP, EMA, ICH) mandate strict control of impurities due to potential impacts on drug safety and efficacy. ICH Q3A/B guidelines require identification, quantification, and toxicological assessment of impurities exceeding thresholds (e.g., 0.10% for daily doses ≤2g). Impurity reference standards must be thoroughly characterized to support regulatory filings like ANDAs and NDAs [1] [5]. The Irbesartan Dimer Impurity (CAS 1346598-52-4), a process-related organic impurity, exemplifies such controlled species due to its structural complexity and detection challenges.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0